Icmt-IN-33

ICMT inhibition SAR Ras methylation

Icmt-IN-33 (compound 73) is a mid-potency tetrahydropyranyl (THP) ICMT inhibitor (IC50=0.46 μM) engineered for dose-dependent interrogation of Ras membrane localization. Unlike ultra-potent analogs (e.g., compound 68, IC50=0.0038 μM), its sub-micromolar activity avoids target saturation, enabling threshold studies and minimal effective concentration determination. With an N-(3-chloro-4-methylphenyl)ethylamine substituent, it serves as a critical SAR reference alongside compound 49 (equipotent, IC50=0.47 μM) and compound 3 (hit, IC50=0.53 μM). Ideal for validating computational models and benchmarking novel chemotypes (indole-based or alkylamino-bisamide inhibitors).

Molecular Formula C20H24ClNO
Molecular Weight 329.9 g/mol
Cat. No. B12373272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-33
Molecular FormulaC20H24ClNO
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCCC2(CCOCC2)C3=CC=CC=C3)Cl
InChIInChI=1S/C20H24ClNO/c1-16-7-8-18(15-19(16)21)22-12-9-20(10-13-23-14-11-20)17-5-3-2-4-6-17/h2-8,15,22H,9-14H2,1H3
InChIKeyOKZPPYKUQUMKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-33: A Mid-Potency Tetrahydropyranyl ICMT Inhibitor for Ras-Driven Cancer Research


Icmt-IN-33 (compound 73) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It belongs to the tetrahydropyranyl (THP) chemotype developed as part of a structure-activity relationship (SAR) series aimed at generating anticancer agents through disruption of Ras protein methylation and membrane localization [1]. The compound demonstrates a biochemical IC50 of 0.46 μM against ICMT in vitro [1]. Icmt-IN-33 serves as a research tool for interrogating ICMT-mediated post-translational processing of CaaX proteins, particularly Ras isoforms implicated in oncogenic signaling [1].

Why ICMT-IN-33 Cannot Be Replaced by Other ICMT Inhibitors Without Verification


ICMT inhibitors exhibit extreme potency divergence within the same chemical series—spanning over 350-fold from low nanomolar to sub-micromolar IC50 values—due to subtle structural modifications on the tetrahydropyranyl scaffold [1]. Even closely related analogs from the identical publication (e.g., compound 68 with IC50 = 0.0038 μM versus compound 73 with IC50 = 0.46 μM) differ by more than 120-fold in biochemical activity [1]. This steep SAR landscape means that substituting one THP-derived ICMT inhibitor for another without experimental validation risks misinterpreting target engagement, confounding dose-response relationships, and yielding non-comparable cellular phenotypes [1].

Icmt-IN-33 Evidence Guide: Quantitative Differentiation from Key ICMT Inhibitor Comparators


Biochemical ICMT Inhibition: Mid-Range Potency Distinguishes Icmt-IN-33 from Ultra-Potent and Low-Potency Analogs

Icmt-IN-33 exhibits a biochemical IC50 of 0.46 μM against ICMT [1]. This places it at an intermediate potency position within the THP-derived inhibitor series, substantially less potent than the ultra-potent nanomolar analogs (e.g., compound 68, IC50 = 0.0038 μM) but significantly more potent than the initial hit compound 3 (IC50 = 0.53 μM) and comparable to compound 49 (IC50 = 0.47 μM) [1]. Compared to the well-studied indole-based inhibitor cysmethynil (IC50 = 2.4 μM), Icmt-IN-33 demonstrates approximately 5-fold greater biochemical potency .

ICMT inhibition SAR Ras methylation

Structural Class Differentiation: Tetrahydropyranyl Scaffold Enables Divergent Potency Tuning Compared to Indole-Based Inhibitors

Icmt-IN-33 belongs to the tetrahydropyranyl (THP) chemotype, whereas cysmethynil and UCM-1336 represent structurally distinct indole-based and alkylamino-bisamide scaffolds, respectively [1][2][3]. The THP scaffold in the series containing Icmt-IN-33 enabled a 10-fold potency improvement through SAR optimization, ultimately yielding analogs with IC50 values as low as 1.3 nM [1]. In contrast, cysmethynil's indole core is associated with time-dependent inhibition kinetics and a different binding mode [4]. UCM-1336, while selective for ICMT over other Ras-modifying enzymes, has a distinct chemotype and limited structural overlap with the THP series [3].

Chemotype scaffold hopping medicinal chemistry

Cellular Growth Inhibition: Icmt-IN-33 Exhibits Modest Antiproliferative Effects Consistent with Mid-Potency Biochemical Activity

Potent ICMT inhibitors in the THP series demonstrated growth inhibition (GI50) values ranging from 0.3 to >100 μM across various cancer cell lines, with more potent biochemical inhibitors generally showing stronger antiproliferative effects [1]. While the specific GI50 value for Icmt-IN-33 (compound 73) is not explicitly reported, the publication notes that cellular effects of ICMT inhibitors were less pronounced than those observed with farnesyltransferase inhibitors [1]. As a mid-potency compound (IC50 = 0.46 μM), Icmt-IN-33 is expected to produce moderate cellular effects, making it useful as a comparator for more potent THP analogs or as a control compound in dose-response studies [1].

Cancer cell viability GI50 antiproliferative

Recommended Research Applications for Icmt-IN-33 Based on Evidence Profile


Partial ICMT Inhibition Studies Requiring Graded Target Engagement

Icmt-IN-33, with an IC50 of 0.46 μM, is well-suited for experiments where complete ablation of ICMT activity is undesirable. Researchers can use this compound to investigate dose-dependent effects on Ras localization and downstream signaling without the ceiling effects associated with ultra-potent analogs like compound 68 (IC50 = 0.0038 μM) or compound 75 (IC50 = 1.3 nM) [1]. This enables the study of threshold phenomena in ICMT biology and the identification of minimal effective concentrations required to perturb Ras-driven phenotypes [1].

SAR Comparator in Tetrahydropyranyl Series Profiling

Icmt-IN-33 serves as a critical mid-potency reference point in SAR panels of THP-derived ICMT inhibitors. Comparing its activity to compound 68 (ultra-potent), compound 49 (equipotent, IC50 = 0.47 μM), and compound 3 (hit, IC50 = 0.53 μM) allows medicinal chemists and biologists to map structure-activity relationships and validate computational models [1]. Its distinct substitution pattern (N-(3-chloro-4-methylphenyl)ethylamine) provides a unique data point for understanding substituent effects on potency [1].

Control Compound for Cross-Chemotype ICMT Inhibitor Studies

When evaluating novel ICMT inhibitors from structurally distinct chemotypes (e.g., indole-based inhibitors like cysmethynil or alkylamino-bisamides like UCM-1336), Icmt-IN-33 can be employed as a THP-class reference compound [1][2]. Its well-defined biochemical potency and published SAR context provide a benchmark for assessing relative efficacy and scaffold-dependent pharmacological differences [1].

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